Pellitorine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La pellitorine peut être synthétisée par réaction de l'isobutylamine avec l'acide déca-2,4-diénoïque dans des conditions spécifiques. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .

Méthodes de Production Industrielle : La production industrielle de la this compound implique l'extraction du composé à partir de sources naturelles comme les racines de Piper nigrum. Le processus d'extraction comprend le séchage de la matière végétale, suivi d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite concentré et purifié à l'aide de techniques chromatographiques .

Types de Réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des amides saturés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux Produits :

Oxydation : Dérivés oxydés de la this compound.

Réduction : Amides saturés.

Substitution : Divers amides substitués selon le nucléophile utilisé.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude de la formation de la liaison amide et des réactions.

Biologie : Etudiée pour son rôle dans les mécanismes de défense des plantes et les effets allélopathiques.

Médecine : Elle présente des propriétés anti-inflammatoires, antidiabétiques, anticancéreuses et antibactériennes. .

Industrie : Utilisée dans la formulation de produits d'hygiène buccale et comme agent aromatisant en raison de son goût piquant.

5. Mécanisme d'Action

La this compound exerce ses effets par divers mécanismes :

Cibles Moléculaires : Elle agit sur le récepteur TRPV1, qui est impliqué dans la sensation de la douleur et de la température.

Composés Similaires :

Capsaïcine : Un autre agoniste du récepteur TRPV1 connu pour son goût piquant et ses propriétés analgésiques.

Pipérine : Trouvée dans le poivre noir, elle partage des propriétés anti-inflammatoires et anticancéreuses similaires.

Unicité de la this compound :

- La this compound est unique en raison de son double rôle d'antagoniste du récepteur TRPV1 et d'inhibiteur d'enzymes comme l'α-glucosidase et l'ACAT. Cette double fonctionnalité en fait un composé polyvalent avec de multiples applications thérapeutiques .

Applications De Recherche Scientifique

Pharmacological Properties

Pellitorine exhibits a range of pharmacological activities that make it a candidate for further research and application:

- Anticancer Activity : this compound has shown strong cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 13.0 µg/mL against HL60 (human promyelocytic leukemia) cells and a significantly lower IC50 of 1.8 µg/mL against MCF-7 (breast cancer) cells . These findings suggest its potential as an anti-cancer lead compound.

- Larvicidal Properties : Research indicates that this compound can serve as an effective larvicide targeting mosquito populations. At a concentration of 5 mg/L, it caused significant damage to the midgut epithelium of larvae, indicating its potential utility in vector control strategies . The compound's ability to inhibit gene expression related to critical cellular functions further supports its role in pest management.

- CNS Permeability : Studies have shown that this compound can cross the blood-brain barrier effectively, with a unidirectional influx rate constant of 153 μL/(g·min) observed in mice. This property suggests potential applications in treating central nervous system diseases .

- Antimicrobial Activity : this compound has exhibited antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its effectiveness in inhibiting various pathogens highlights its potential in treating infectious diseases .

Case Studies

Several studies have documented the applications and effects of this compound:

- In Vitro Anticancer Study : A study evaluated the cytotoxicity of this compound against HL60 and MCF-7 cell lines. The results indicated that this compound is highly effective at low concentrations, supporting its potential as an anti-cancer agent .

- Larvicidal Efficacy : In another study focused on mosquito larvae, this compound was tested for its larvicidal properties. The findings demonstrated significant midgut damage at specific concentrations, suggesting its viability as a natural insecticide .

- Pharmacokinetic Study : Research investigating the pharmacokinetic properties of this compound revealed its ability to permeate biological barriers effectively. This characteristic is crucial for developing therapeutic agents targeting CNS disorders .

Data Table: Summary of this compound Applications

Mécanisme D'action

Pellitorin exerts its effects through various mechanisms:

Molecular Targets: It acts on the TRPV1 receptor, which is involved in pain and temperature sensation.

Pathways Involved: Pellitorin inhibits the activity of enzymes such as α-glucosidase and Acyl-CoA cholesteryl acyl transferase (ACAT), leading to its anti-diabetic and cholesterol-lowering effects.

Comparaison Avec Des Composés Similaires

Capsaicin: Another TRPV1 receptor agonist known for its pungent taste and pain-relieving properties.

Piperine: Found in black pepper, shares similar anti-inflammatory and anti-cancer properties.

Uniqueness of Pellitorin:

- Pellitorin is unique due to its dual role as a TRPV1 receptor antagonist and an inhibitor of enzymes like α-glucosidase and ACAT. This dual functionality makes it a versatile compound with multiple therapeutic applications .

Activité Biologique

Pellitorine, an N-alkylamide compound primarily isolated from plants such as Piper nigrum and Anacyclus pyrethrum, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological profile of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, enabling it to cross biological barriers effectively. A study evaluated its permeability across the blood-brain barrier (BBB) and intestinal mucosa using Caco-2 cell models and animal models. Key findings include:

- Permeability Coefficients : this compound demonstrated permeability coefficients ranging from to for Caco-2 cells, indicating good intestinal absorption capabilities .

- BBB Penetration : Following intravenous administration in mice, 97% of this compound reached brain tissue with a unidirectional influx rate constant of . This suggests potential applications in treating central nervous system disorders.

Anticancer Activity

This compound has shown promising anticancer properties, particularly against certain leukemia cell lines. In vitro studies revealed:

- Cytotoxic Effects : this compound exhibited strong cytotoxicity against HL60 and MCT-7 cell lines, with effective concentrations leading to significant cell death .

- Mechanisms of Action : The compound's action may involve the induction of apoptosis and disruption of cellular metabolism in cancer cells.

Toxicological Profile

The toxicity of this compound has been assessed in various organisms, including honeybees and larvae:

- Honeybee Toxicity : Probit analysis established lethal doses (LD50) for Apis mellifera larvae and adults. The LD50 values were found to be significantly lower for dermal absorption compared to oral absorption, indicating a higher susceptibility through skin contact .

- Dose-Response Relationship : The mortality rates in honeybees increased with higher concentrations of this compound, demonstrating a clear dose-dependent effect (see Table 1) .

| Dose (ng a.i./insect) | Larval Mortality (%) | Adult Mortality (%) |

|---|---|---|

| Control | 3.3 | 3.8 |

| 40 | 17.9 | 28.9 |

| 200 | 22.8 | 39.1 |

| 1000 | 50.7 | 61.5 |

| 5000 | 70.8 | 83.2 |

| 25000 | 100 | 97.9 |

Antimicrobial and Antiparasitic Properties

This compound exhibits notable antimicrobial activity against various pathogens:

- Antibacterial Effects : Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity : Research indicates that this compound possesses antiprotozoal properties, making it a candidate for further exploration in treating parasitic infections.

Propriétés

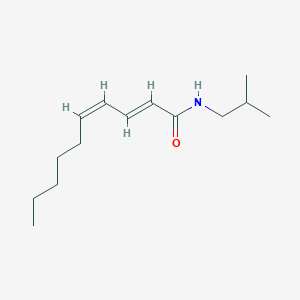

IUPAC Name |

(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQQZHFHJDIRE-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019978 | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless off-white to yellow solid; Spicy herb-type aroma | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18836-52-7 | |

| Record name | Pellitorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pellitorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELLITORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.